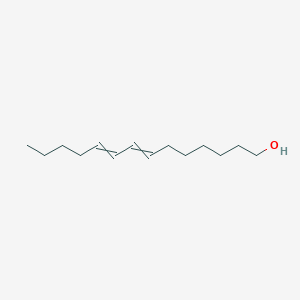
Phosphonic acid, butyryl-, diethyl ester, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, butyryl-, diethyl ester, oxime is an organophosphorus compound characterized by the presence of a phosphonic acid group, a butyryl group, and an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, butyryl-, diethyl ester, oxime can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form a phosphonate ester . Another method is the Mannich-type condensation, which involves the reaction of a phosphite with formaldehyde and an amine . Additionally, catalytic cross-coupling reactions can be employed to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. Acidic hydrolysis and transsilylation/methanolysis are commonly used to transform esters into phosphonic acids .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, butyryl-, diethyl ester, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, amines, and substituted phosphonates .
Scientific Research Applications
Phosphonic acid, butyryl-, diethyl ester, oxime has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, butyryl-, diethyl ester, oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . The phosphonic acid group can mimic phosphate groups in biological molecules, allowing the compound to interfere with metabolic pathways .
Comparison with Similar Compounds
Phosphonic acid, butyryl-, diethyl ester, oxime can be compared with other similar compounds such as:
Phosphonic acid, ethyl-, diethyl ester: This compound has a similar structure but lacks the butyryl and oxime groups.
Fosfomycin: A phosphonate natural product used as an antibacterial drug.
2-Aminoethylphosphonic acid: A naturally occurring phosphonate with biological activity.
Properties
CAS No. |
73790-29-1 |
|---|---|
Molecular Formula |
C8H18NO4P |
Molecular Weight |
223.21 g/mol |
IUPAC Name |
(NZ)-N-(1-diethoxyphosphorylbutylidene)hydroxylamine |
InChI |
InChI=1S/C8H18NO4P/c1-4-7-8(9-10)14(11,12-5-2)13-6-3/h10H,4-7H2,1-3H3/b9-8- |
InChI Key |
XXBXWURGRWICPK-HJWRWDBZSA-N |
Isomeric SMILES |
CCC/C(=N/O)/P(=O)(OCC)OCC |
Canonical SMILES |
CCCC(=NO)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
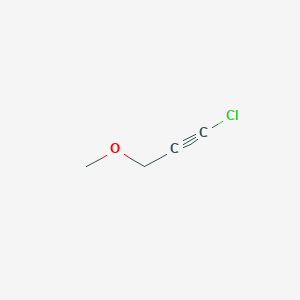
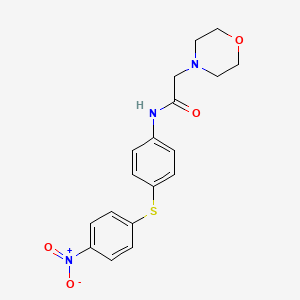
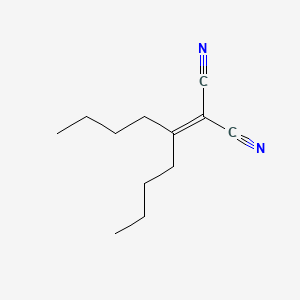
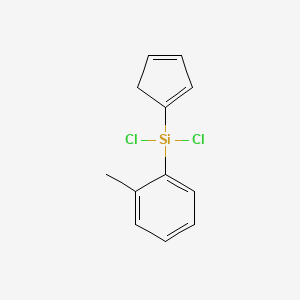

![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
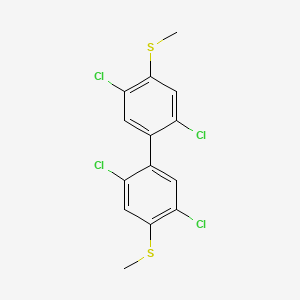

![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
